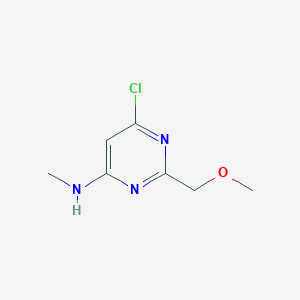![molecular formula C11H10F3NO2 B2456816 N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411287-98-2](/img/structure/B2456816.png)
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl-propenamide.
Oxidation: The starting material is dissolved in 96% formic acid. Hydrogen peroxide (37%) is slowly added to the solution, and the mixture is stirred at 40°C for 2 hours.
Product Isolation: The reaction mixture is then separated using dichloromethane, bicarbonate, and sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group and the oxirane ring can participate in substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid is commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be used as intermediates in the synthesis of more complex compounds.
Wissenschaftliche Forschungsanwendungen
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying the effects of trifluoromethyl groups on biological systems.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-2-oxiranecarboxamide: A similar compound used as an intermediate in pharmaceutical synthesis.
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide epoxide: Another related compound with similar applications in drug development.
Uniqueness
N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxirane ring provides reactivity towards nucleophiles, making it a valuable intermediate in various synthetic processes.
Eigenschaften
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-15-10(16)9-6-17-9/h1-4,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNMJSIHPOLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2456738.png)
![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456751.png)



![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)
